molecular formula C6H5N3O3 B3277008 7-Methylisoxazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione CAS No. 65183-63-3

7-Methylisoxazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione

Cat. No.: B3277008
CAS No.: 65183-63-3
M. Wt: 167.12 g/mol
InChI Key: YHFHNMNLJGHUAJ-UHFFFAOYSA-N
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Description

7-Methylisoxazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione is a bicyclic heterocyclic compound featuring a fused isoxazole-pyrimidine-dione scaffold. Its structure includes a methyl substituent at the 7-position of the isoxazole ring, which influences its physicochemical and biological properties. This compound serves as a key intermediate in synthetic chemistry, particularly for developing pharmacologically active molecules.

Properties

IUPAC Name

7-methyl-[1,2]oxazolo[3,4-d]pyrimidine-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3O3/c1-9-4-3(2-12-8-4)5(10)7-6(9)11/h2H,1H3,(H,7,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHFHNMNLJGHUAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=NOC=C2C(=O)NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Methylisoxazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-amino-4-methylisoxazole with cyanoacetic acid derivatives, followed by cyclization and oxidation steps .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure high yield and purity, using continuous flow reactors and automated synthesis techniques to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 7-Methylisoxazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

7-Methylisoxazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 7-Methylisoxazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Heterocyclic Core Variations

Isoxazolo[3,4-d]pyrimidine-dione Derivatives
  • 5,7-Dimethyl-3-phenylisoxazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione (CAS 5738-92-1) Structure: Contains a phenyl group at position 3 and methyl groups at positions 5 and 5. Molecular Formula: C₁₃H₁₁N₃O₃. This compound is listed in chemical databases (e.g., ChemBL) but lacks explicit biological data in the evidence .
  • 7-Ethylisoxazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione Structure: Ethyl substituent at position 7 instead of methyl. Impact: The ethyl group increases steric bulk, which may alter binding interactions in biological systems.
Oxazolo[5,4-d]pyrimidine-dione Derivatives
  • 5,7-Dimethyl-oxazolo[5,4-d]pyrimidine-4,6(5H,7H)-dione Derivatives (e.g., N5a-5l) Structure: Oxazole ring fused to pyrimidine-dione, with methyl groups at positions 5 and 6. Biological Activity: These derivatives exhibit potent FGFR1 inhibition (IC₅₀ values in the nanomolar range) and cytotoxicity against cancer cell lines (H460, B16F10, A549). For example, compound N5l showed superior activity to the reference inhibitor SU5402 . Key Differences: Replacement of isoxazole with oxazole alters electronic properties and hydrogen-bonding capacity, influencing kinase binding affinity.
Pyrazolo[3,4-d]pyrimidine-dione Derivatives
  • 3-(4-Methoxyphenyl)-7-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione

    • Structure : Pyrazole ring fused to pyrimidine-dione, with a 4-methoxyphenyl substituent at position 3.
    • Physicochemical Properties : Melting point 215–217°C; IR spectra confirm NH and carbonyl groups. The methoxy group enhances solubility and may modulate DNA-binding interactions .
    • Key Differences : The pyrazole core provides distinct π-π stacking and hydrogen-bonding profiles compared to isoxazole analogs.
  • 1,5,7-Trimethyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione Structure: Three methyl groups at positions 1, 5, and 7.

Physicochemical and Pharmacokinetic Comparisons

  • Lipophilicity : Methyl and ethyl substituents increase logP values, enhancing membrane permeability. For example, 5,7-dimethyl-oxazolo derivatives exhibit optimal logP for antitumor activity .
  • Solubility : Pyrazolo derivatives with polar groups (e.g., 4-hydroxyphenyl) show improved aqueous solubility compared to isoxazolo analogs .

Biological Activity

7-Methylisoxazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione is a heterocyclic compound notable for its fused isoxazole and pyrimidine ring system. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article reviews the biological activity of this compound, highlighting its mechanisms of action, synthesis methods, and relevant case studies.

  • Molecular Formula : C6_6H5_5N3_3O3_3
  • Molar Mass : 167.1222 g/mol
  • CAS Number : 65183-63-3

Synthesis Methods

The synthesis of this compound typically involves:

  • Cyclization of appropriate precursors under controlled conditions.
  • Common Method : Reaction of 3-amino-4-methylisoxazole with cyanoacetic acid derivatives followed by cyclization and oxidation steps .

Anticancer Properties

Recent studies have shown that derivatives of the oxazolo[5,4-d]pyrimidine system exhibit significant cytotoxic activity against various cancer cell lines:

  • Cell Lines Tested :
    • Lung carcinoma (A549)
    • Breast adenocarcinoma (MCF7)
    • Metastatic colon adenocarcinoma (LoVo)
    • Primary colon adenocarcinoma (HT29)

In vitro assays demonstrated that these compounds can act as potential inhibitors of human VEGFR-2 and exhibit pro-apoptotic activity .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Preliminary results indicate that it may inhibit the growth of certain bacterial strains, although detailed studies are required to confirm these effects and elucidate the mechanisms involved .

The precise mechanism of action for this compound is still under investigation. However, it is hypothesized that the compound interacts with specific molecular targets such as enzymes or receptors involved in cell proliferation and apoptosis pathways. This interaction may lead to the inhibition of tumor growth and microbial proliferation .

Study on Antitumor Activity

In a recent study published in PMC, researchers synthesized a series of oxazolo[5,4-d]pyrimidine derivatives and evaluated their cytotoxicity against cancer cell lines. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range against A549 cells, suggesting strong anticancer potential .

Immunosuppressive Activity

Another study explored the immunosuppressive effects of oxazolo derivatives structurally similar to purines. In vitro assays showed that these compounds could modulate immune responses, indicating their potential use in treating autoimmune diseases .

Comparison with Similar Compounds

CompoundBiological ActivityUnique Features
Pyrazolo[3,4-d]pyrimidineKinase inhibitionStructural similarity to purines
Thiazolo[4,5-d]pyrimidineAnticancer propertiesPotential therapeutic agent
Pyrrolo[2,3-d]pyrimidineAntiviral and anticancer activityUnique fused ring system
7-Methylisoxazolo[3,4-d]pyrimidine Antimicrobial and anticancer propertiesDistinct fused isoxazole-pyrimidine structure

Q & A

Q. What are the optimized synthetic routes for 7-Methylisoxazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione and its derivatives?

  • Methodological Answer : The compound can be synthesized via one-pot cyclization reactions. For example, derivatives of fused pyrimidine-diones are prepared by reacting 5-aminopyrazole-4-carboxamide with urea under alkaline conditions, followed by acidification to precipitate the product (yields: 51–72%) . Chlorinated derivatives are obtained by refluxing the parent compound with POCl₃ and PCl₅, achieving ~31% yield after purification . Alternative routes include using thiourea or chlorosulfonyl isocyanate for cyclization, with yields dependent on substituent electronic effects .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Key techniques include:
  • Elemental Analysis : Verify C, H, N content (e.g., deviations < 0.5% from theoretical values) .
  • IR Spectroscopy : Identify functional groups (e.g., NH: 3170–3430 cm⁻¹, C=O: 1670–1720 cm⁻¹) .
  • NMR : Confirm substitution patterns (e.g., methyl groups at δ 3.68 ppm in 1H^1 \text{H}-NMR) .
  • LC-MS/HRMS : Validate molecular ions (e.g., [M+H]⁺ = 195 for methyl derivatives) .

Q. What are the key physicochemical properties influencing experimental handling?

  • Methodological Answer :
  • Solubility : Insoluble in water and ethanol; ≥5.16 mg/mL in DMSO with sonication .
  • Stability : Store at -20°C under inert conditions to prevent decomposition .
  • Melting Points : Range from 192–217°C, depending on substituents (e.g., p-chlorophenyl derivatives melt at 195–197°C) .

Advanced Research Questions

Q. What biological targets have been investigated for this compound class?

  • Methodological Answer :
  • Anticancer Activity : Pyrazolopyrimidine-diones inhibit kinases (e.g., FGFR1) via competitive ATP-binding site interactions, validated using IC₅₀ assays (e.g., 0.5–10 µM) .
  • Enzyme Inhibition : Analogues like oxypurinol (structurally similar) act as xanthine oxidase inhibitors, assessed via uric acid reduction assays .
  • DNA Binding : Electrophoretic mobility shift assays (EMSAs) and UV-Vis titration quantify interactions with duplex DNA (e.g., binding constants via Scatchard plots) .

Q. How do substituent variations impact the compound's reactivity and bioactivity?

  • Methodological Answer :
  • Electron-Withdrawing Groups (e.g., Cl) : Enhance cyclization efficiency (72% yield for 4-chlorophenyl vs. 54% for methoxy derivatives) .
  • Hydrophobic Substituents : Improve membrane permeability in cellular assays (e.g., methyl or benzyl groups) .
  • Polar Groups (e.g., OH) : Reduce cytotoxicity but enhance solubility, as seen in p-hydroxyphenyl derivatives .

Q. What advanced analytical methods are required to resolve structural ambiguities?

  • Methodological Answer :
  • HRMS-ESI : Confirm exact mass (e.g., C₉H₁₂N₄O₄S: calcd. 273.0613, found 273.0673) .
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals in complex derivatives (e.g., diastereomers) .
  • X-ray Crystallography : Resolve tautomeric forms (e.g., keto-enol equilibria reported in pyrazolopyrimidines) .

Q. What safety precautions are necessary when handling this compound?

  • Methodological Answer :
  • Toxicity : Analogous compounds show LD₅₀ values of 275–535 mg/kg in rodents (intravenous); use PPE and fume hoods .
  • Irritation : Avoid direct contact; rinse eyes with water for 15 minutes if exposed .
  • Decomposition : Thermal degradation releases NOₓ/SOₓ; conduct reactions in well-ventilated areas .

Q. What methodologies assess DNA interaction capabilities?

  • Methodological Answer :
  • Fluorescence Quenching : Monitor changes in ethidium bromide-DNA complex fluorescence upon compound addition .
  • Circular Dichroism (CD) : Detect conformational changes in DNA (e.g., B-to-Z transitions) .
  • Isothermal Titration Calorimetry (ITC) : Measure binding thermodynamics (ΔH, ΔS) for structure-activity relationships .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Methylisoxazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione
Reactant of Route 2
7-Methylisoxazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione

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